

Technical Guide: Research Frontiers for 3-Methoxy-5-methylbenzenesulfonyl Chloride

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Compound of Interest

Compound Name:	3-Methoxy-5-methylbenzenesulfonyl chloride
CAS No.:	861560-21-6
Cat. No.:	B3159422

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Executive Summary

3-Methoxy-5-methylbenzenesulfonyl chloride (CAS 861560-21-6) represents a high-value pharmacophore building block for medicinal chemistry and agrochemical development. Unlike generic benzenesulfonyl chlorides, this specific 3,5-disubstitution pattern offers a unique balance of electronic donation and steric bulk, making it a critical tool for Structure-Activity Relationship (SAR) optimization.

This guide outlines the compound's utility in synthesizing sulfonamide-based libraries targeting microtubule dynamics (oncology), carbonic anhydrase inhibition, and CNS receptors (5-HT₆). It provides validated protocols for handling, synthesis, and purification to ensure reproducibility in high-throughput screening campaigns.

Chemical Profile & Reactivity[1][2][3][4]

Structural Logic

The 3-methoxy-5-methyl substitution pattern is not arbitrary; it is a strategic design element in medicinal chemistry:

- **Electronic Modulation:** The methoxy group () is a strong -acceptor but -donor, while the methyl group () is a weak -donor. This combination increases electron density on the sulfonyl group compared to unsubstituted analogs, potentially reducing the acidity of the resulting sulfonamide N-H, which affects binding affinity in metalloenzyme active sites.
- **Metabolic Stability:** Substitution at the meta positions blocks common metabolic soft spots (CYP450 oxidation), extending the half-life of the final drug candidate.
- **Lipophilicity Tuning:** The methyl and methoxy groups incrementally increase without introducing the excessive hydrophobicity associated with halogens, improving membrane permeability.

Physical Properties

Property	Value	Implication for Research
CAS Number	861560-21-6	Unique identifier for procurement.
Molecular Weight	220.67 g/mol	Ideal for Fragment-Based Drug Discovery (FBDD).
Physical State	Solid/Low-melting solid	Easier to weigh than liquid sulfonyl chlorides.
Reactivity	Electrophilic	High susceptibility to hydrolysis; requires anhydrous handling.

Core Application Areas

Oncology: Tubulin Polymerization Inhibitors

The 3,5-substitution pattern is a classic bioisostere for the trimethoxyphenyl ring found in Colchicine and Combretastatin A-4. Researchers can utilize **3-methoxy-5-methylbenzenesulfonyl chloride** to synthesize sulfonamide analogs that bind to the colchicine site of tubulin.

- Mechanism: The sulfonamide rigidifies the structure, positioning the 3-methoxy-5-methyl phenyl ring to mimic the hydrophobic interactions of the natural product's A-ring.
- Research Pathway: Synthesize -arylbenzenesulfonamides and screen for G2/M cell cycle arrest.

Enzyme Inhibition: Carbonic Anhydrase (CA)

Sulfonamides are the primary class of CA inhibitors. The "tail" of the inhibitor (the aryl ring) dictates selectivity between CA isoforms (e.g., hCA IX vs. hCA II).

- Hypothesis: The 3-methoxy-5-methyl tail provides a distinct steric profile that may clash with the hydrophilic residues of off-target isoforms (like hCA I), improving selectivity for tumor-associated hCA IX.

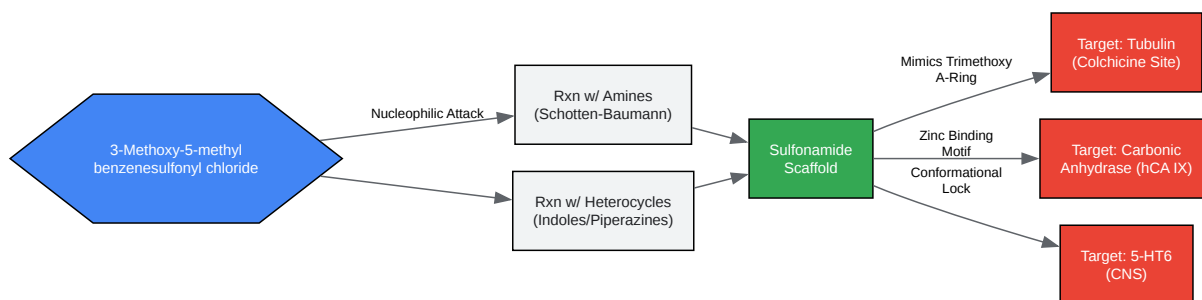
CNS Targets: 5-HT6 Antagonists

Serotonin 5-HT6 receptor antagonists are heavily researched for cognitive enhancement in Alzheimer's disease. Many high-affinity ligands feature a benzenesulfonyl indole or quinoline core.

- Application: Use this reagent to introduce the arylsulfonyl moiety onto tryptamine or piperazine scaffolds to explore the impact of the 3-methoxy group on receptor subtype selectivity.

Visualizing the Research Logic

The following diagram illustrates the strategic decision-making process when employing this building block in drug design.



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Caption: Strategic utilization of **3-Methoxy-5-methylbenzenesulfonyl chloride** in diverse therapeutic areas.

Experimental Protocols

Standard Sulfonamide Synthesis (Schotten-Baumann Conditions)

This protocol is optimized for parallel synthesis libraries.

Reagents:

- **3-Methoxy-5-methylbenzenesulfonyl chloride** (1.1 equiv)[1]
- Primary/Secondary Amine (1.0 equiv)
- Pyridine (solvent & base) or DCM/Triethylamine
- DMAP (catalytic, optional)

Step-by-Step Workflow:

- Preparation: Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL). Add Triethylamine (1.5 mmol).

- Addition: Cool the solution to 0°C. Add **3-Methoxy-5-methylbenzenesulfonyl chloride** (1.1 mmol) portion-wise to control exotherm.
- Reaction: Allow to warm to room temperature (RT) and stir for 4–12 hours. Monitor via TLC (EtOAc/Hexane) or LC-MS.
- Quench: Add water (5 mL) to hydrolyze excess sulfonyl chloride.
- Extraction: Extract with DCM (3 x 10 mL). Wash organic layer with 1N HCl (to remove excess amine/pyridine) followed by brine.
- Drying: Dry over anhydrous

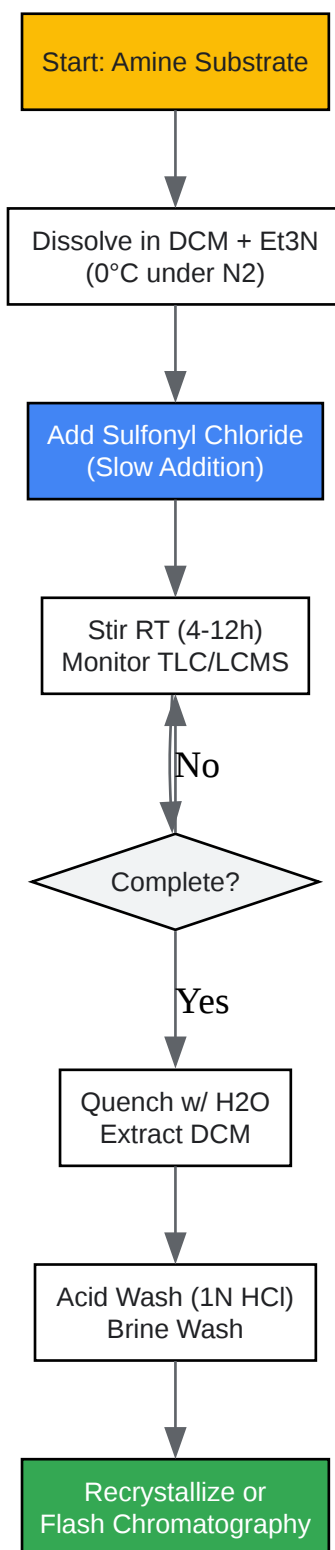
, filter, and concentrate in vacuo.

Purification Strategy

- Crude Purity > 90%: Recrystallize from Ethanol/Water.
- Crude Purity < 90%: Flash column chromatography.
 - Stationary Phase: Silica Gel (230-400 mesh).
 - Mobile Phase: Gradient Hexane

30% EtOAc/Hexane.

Synthesis Workflow Diagram



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Caption: Optimized synthetic workflow for sulfonamide generation.

Future Outlook & Trends

The utility of **3-Methoxy-5-methylbenzenesulfonyl chloride** is expanding into Fragment-Based Drug Discovery (FBDD). Its molecular weight (<250 Da) and distinct substitution pattern make it an ideal "fragment" to screen against protein targets using NMR or X-ray crystallography. Hits containing this fragment can be rapidly elaborated into potent leads.

Furthermore, in Agrochemicals, the sulfonamide linkage remains a gold standard for acetolactate synthase (ALS) inhibitors (herbicides). This specific derivative offers a novel IP space for companies looking to bypass existing patents on generic sulfonylureas.

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